molecular formula C13H11ClN2O B13130117 N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide

N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide

Cat. No.: B13130117
M. Wt: 246.69 g/mol
InChI Key: WGTGGBQAQBELJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. This molecule features a pyridine-2-carboxamide scaffold, a structure noted for its versatile coordination and binding properties , linked to a (2-chlorophenyl)methyl group. This specific substitution pattern is recognized in research chemistry, as analogs with structural similarities, such as 6-chloro-N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide, are actively investigated . The presence of both amide and aromatic nitrogen moieties in its core structure makes it a valuable precursor or building block (synthon) for the synthesis of more complex molecules. Researchers utilize this compound in the design and development of novel substances for various applications. While the specific biological activity and mechanism of action for this compound are areas of ongoing investigation, its molecular framework suggests potential for interaction with various biological targets. Related compounds featuring the pyridine-2-carboxamide structure have been incorporated into complexes with metals like nickel for fundamental coordination studies . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers handling this material should refer to the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. The base structure of pyridine-2-carboxamide may cause skin and eye irritation and could cause respiratory irritation, so appropriate personal protective equipment (PPE) including gloves and safety goggles is recommended .

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H11ClN2O/c14-11-6-2-1-5-10(11)9-16-13(17)12-7-3-4-8-15-12/h1-8H,9H2,(H,16,17)

InChI Key

WGTGGBQAQBELJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and efficient catalysts ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Aromatic Moieties

Substituents on the benzyl group significantly influence physicochemical and toxicological properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
N-[(2-Chlorophenyl)methyl]pyridine-2-carboxamide 2-Chlorophenyl 246.45 High lipophilicity (Cl is electron-withdrawing); potential metabolic stability -
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide 4-Methoxyphenyl 241.24 Increased solubility (OMe is electron-donating); acute toxicity (Category 4 for oral/dermal/inhalation)
[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium 4-Bromophenyl, Pd - Catalytic applications; chelate-ring stability in coordination chemistry

Analysis :

  • Electron-withdrawing vs. donating groups : The 2-chloro substituent enhances lipophilicity and may improve membrane permeability compared to the 4-methoxy analog, which offers better aqueous solubility .
  • Toxicity : The 4-methoxy derivative’s acute toxicity (Category 4) suggests moderate hazard, while chloro-substituted analogs may exhibit higher bioaccumulation risks due to lipophilicity .

Metal Coordination Complexes

Pyridine-2-carboxamides often serve as ligands in metal complexes, altering reactivity and applications:

Compound Name Metal Center Key Characteristics Reference
[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium Pd(II) Stabilizes unconventional hydrogen bonding; used in cross-coupling catalysis
Platinum(II)–pyridine carboxamide complexes Pt(II) Chelate-ring opening reactions under mild conditions; structural versatility

Analysis :

  • Catalytic vs. pharmaceutical roles : The target compound lacks a metal center, making it more suitable for drug design (avoiding metal toxicity). In contrast, Pd/Pt complexes are pivotal in catalysis but less relevant for therapeutic use .

Heterocycle Core Modifications

Replacing pyridine with other heterocycles impacts conformational flexibility and bioactivity:

Compound Name Heterocycle Molecular Weight (g/mol) Key Characteristics Reference
This compound Pyridine 246.45 Aromaticity enables π-π stacking; rigid planar structure -
N-(2-(tert-Butyl)phenyl)-...piperidine-4-carboxamide Piperidine - Flexible aliphatic ring; enhanced H-bonding capacity
N-[4-(Methylsulfanyl)phenyl]pyrrolidine-2-carboxamide Pyrrolidine 236.33 Smaller ring; sulfur enhances electronic interactions

Analysis :

  • Aromaticity vs. flexibility : Pyridine’s rigidity favors interactions with flat biological targets (e.g., enzyme active sites), whereas piperidine/pyrrolidine derivatives offer conformational adaptability for binding diverse receptors .

Biological Activity

N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge about its biological activity, including antimicrobial, antiplasmodial, and antioxidant properties, supported by data tables and case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H10ClN
  • Molecular Weight : 219.67 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Staphylococcus aureus0.35 µM
Candida albicans0.40 µM

These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Antiplasmodial Activity

The antiplasmodial activity of this compound has been investigated in relation to its ability to inhibit the enzyme PfGSK-3, which is crucial for the survival of Plasmodium falciparum, the causative agent of malaria.

  • Inhibition Assay Results :
    • At a concentration of 3 µM, significant inhibition of plasmodial pathogens was observed.
    • Selectivity indices were reported to be over 100, indicating a strong preference for targeting plasmodial enzymes over human counterparts.

The findings suggest that structural modifications could enhance antiplasmodial activity while minimizing off-target effects .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. The compound demonstrated considerable radical scavenging activity, which is essential for combating oxidative stress-related diseases.

Compound DPPH Scavenging Activity (%)
This compound87.7%
Ascorbic Acid (Control)90.0%

These results indicate that the compound could serve as a potential antioxidant agent, contributing to its therapeutic profile .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives of pyridine compounds, including this compound, highlighting its effectiveness against resistant strains of bacteria such as MRSA and VRE. The compound's low MIC values suggest it could be developed into a new antibiotic .
  • Antiplasmodial Mechanism : Research focused on the structural variations of carboxamides similar to this compound revealed that modifications could enhance antiplasmodial activity while reducing toxicity in human cells. This study emphasizes the potential for optimized drug design based on this compound's scaffold .

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